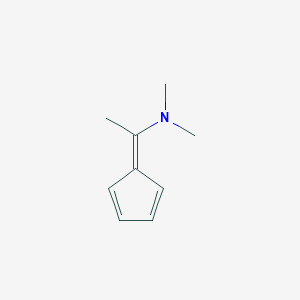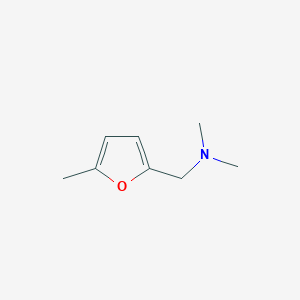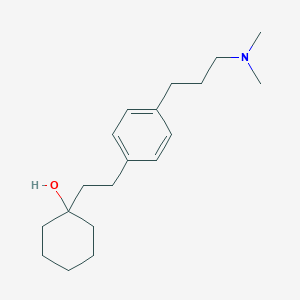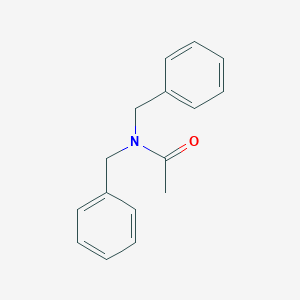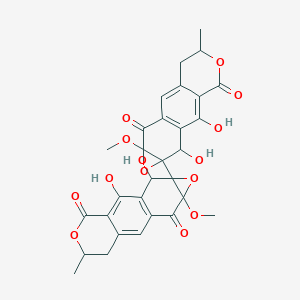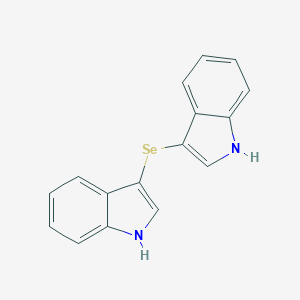
3-(1H-indol-3-ylselanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-ylselanyl)-1H-indole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its synthesis method and mechanism of action have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-ylselanyl)-1H-indole is not fully understood. However, studies have shown that it induces cell death in cancer cells through the activation of apoptotic pathways. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have demonstrated that 3-(1H-indol-3-ylselanyl)-1H-indole has significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1H-indol-3-ylselanyl)-1H-indole for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising compound for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-(1H-indol-3-ylselanyl)-1H-indole. One area of research is the optimization of its synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 3-(1H-indol-3-ylselanyl)-1H-indole involves several steps, including the preparation of 3-bromo-1H-indole and the reaction with sodium selenide to form 3-(1H-indol-3-ylselanyl)-1H-indole. This method has been optimized by various researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(1H-indol-3-ylselanyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
14293-12-0 |
|---|---|
Nom du produit |
3-(1H-indol-3-ylselanyl)-1H-indole |
Formule moléculaire |
C16H12N2Se |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
3-(1H-indol-3-ylselanyl)-1H-indole |
InChI |
InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H |
Clé InChI |
ZREVWSHPBCYLQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Synonymes |
3,3'-Selenobis(1H-indole) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




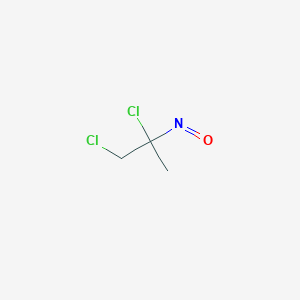
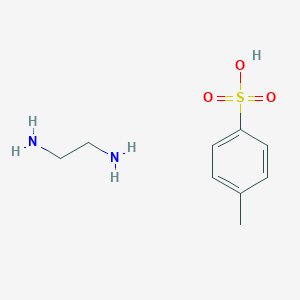
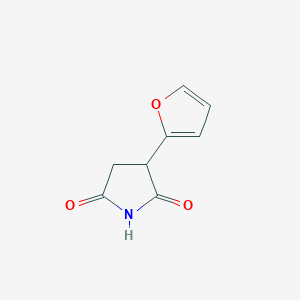
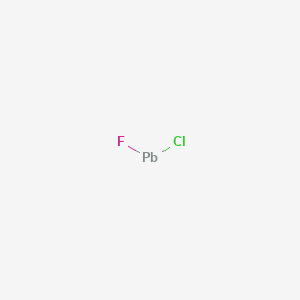
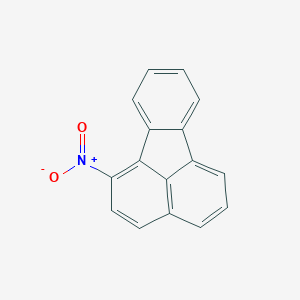
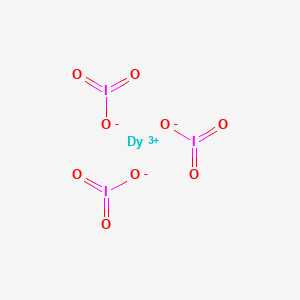
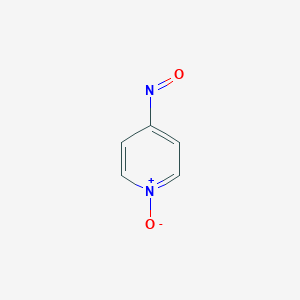
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
